molecular formula C8H14N2O2 B2435962 rac-(5R,9R)-9-hydroxy-2,7-diazaspiro[4.5]decan-6-one CAS No. 2287237-22-1

rac-(5R,9R)-9-hydroxy-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B2435962
CAS No.: 2287237-22-1
M. Wt: 170.212
InChI Key: RORKSVFMWJGPOC-XPUUQOCRSA-N
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Description

rac-(5R,9R)-9-hydroxy-2,7-diazaspiro[45]decan-6-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,9R)-9-hydroxy-2,7-diazaspiro[4.5]decan-6-one typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor under specific conditions. For example, the use of palladium-catalyzed aminocarbonylation has been reported for the synthesis of related spirocyclic compounds . The reaction conditions often include the use of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,9R)-9-hydroxy-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

rac-(5R,9R)-9-hydroxy-2,7-diazaspiro[4.5]decan-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(5R,9R)-9-hydroxy-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac-(5R,9R)-9-hydroxy-2,7-diazaspiro[4.5]decan-6-one include:

Uniqueness

What sets this compound apart is its specific spirocyclic structure and the presence of both hydroxyl and diaza functionalities. This unique combination of features makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

(5S,9S)-9-hydroxy-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-6-3-8(1-2-9-5-8)7(12)10-4-6/h6,9,11H,1-5H2,(H,10,12)/t6-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORKSVFMWJGPOC-XPUUQOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@]12C[C@@H](CNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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